molecular formula C23H35N3O4 B12095257 Benzyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)piperazine-1-carboxylate

Benzyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)piperazine-1-carboxylate

Cat. No.: B12095257
M. Wt: 417.5 g/mol
InChI Key: AQOHDRGIHCDBIV-UHFFFAOYSA-N
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Description

Benzyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a benzyl group and a tert-butoxycarbonyl-protected piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)piperazine-1-carboxylate typically involves multiple steps:

  • Protection of Piperidine: : The piperidine ring is first protected using tert-butoxycarbonyl (Boc) to form 1-(tert-butoxycarbonyl)piperidine. This is achieved by reacting piperidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

  • Formation of Piperazine Intermediate: : The protected piperidine is then reacted with piperazine to form the intermediate 1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)piperazine. This step often requires a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

  • Benzylation: : The final step involves the benzylation of the piperazine intermediate. This is typically done using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

  • Reduction: : Reduction reactions can target the piperazine ring or the benzyl group, potentially yielding secondary amines or reduced benzyl derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at the benzyl group, where the benzyl chloride can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Secondary amines, reduced benzyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)piperazine-1-carboxylate has several applications in scientific research:

  • Medicinal Chemistry: : It serves as a building block for the synthesis of various pharmacologically active compounds, particularly those targeting central nervous system disorders.

  • Biological Studies: : The compound is used in the development of probes and ligands for studying receptor-ligand interactions in biological systems.

  • Drug Development: : It is a precursor in the synthesis of potential therapeutic agents, including those with anti-inflammatory, analgesic, and antipsychotic properties.

  • Industrial Applications: : The compound is used in the synthesis of specialty chemicals and intermediates for the pharmaceutical industry.

Mechanism of Action

The mechanism of action of compounds derived from Benzyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)piperazine-1-carboxylate typically involves interaction with specific molecular targets such as receptors or enzymes. The piperazine and piperidine rings provide a scaffold that can be modified to enhance binding affinity and selectivity for these targets. The benzyl group can influence the lipophilicity and membrane permeability of the compound, affecting its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-(piperidin-4-yl)piperazine-1-carboxylate: Lacks the tert-butoxycarbonyl protection, making it more reactive but less stable.

    tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate: Similar structure but without the benzyl group, affecting its pharmacological profile.

    1-Benzyl-4-piperidone: A simpler structure that lacks the piperazine ring, used in different synthetic applications.

Uniqueness

Benzyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)piperazine-1-carboxylate is unique due to its combination of a protected piperidine ring and a benzyl-substituted piperazine ring. This dual functionality allows for versatile modifications and applications in drug design and synthesis, providing a balance between stability and reactivity.

Properties

Molecular Formula

C23H35N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

benzyl 4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C23H35N3O4/c1-23(2,3)30-22(28)25-11-9-19(10-12-25)17-24-13-15-26(16-14-24)21(27)29-18-20-7-5-4-6-8-20/h4-8,19H,9-18H2,1-3H3

InChI Key

AQOHDRGIHCDBIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2CCN(CC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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